molecular formula C11H12ClN3O B1629689 6-Chloro-2-piperazin-1-yl-1,3-benzoxazole CAS No. 914299-71-1

6-Chloro-2-piperazin-1-yl-1,3-benzoxazole

Cat. No.: B1629689
CAS No.: 914299-71-1
M. Wt: 237.68 g/mol
InChI Key: ODZNQUZKQXEWIX-UHFFFAOYSA-N
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Description

6-Chloro-2-piperazin-1-yl-1,3-benzoxazole is a chemical compound with the molecular formula C11H12ClN3O and a molecular weight of 237.69 g/mol . It is characterized by the presence of a benzoxazole ring substituted with a chlorine atom at the 6th position and a piperazine ring at the 2nd position. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-piperazin-1-yl-1,3-benzoxazole typically involves the reaction of 6-chloro-1,3-benzoxazole with piperazine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as methanol. The crude product is then purified by crystallization to yield the pure compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-piperazin-1-yl-1,3-benzoxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups replacing the chlorine atom .

Scientific Research Applications

6-Chloro-2-piperazin-1-yl-1,3-benzoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-piperazin-1-yl-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring allows for binding to these targets, while the benzoxazole ring provides structural stability. The chlorine atom can participate in various interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-piperazin-1-yl-1,3-benzoxazole is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the development of new drugs and materials .

Properties

IUPAC Name

6-chloro-2-piperazin-1-yl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c12-8-1-2-9-10(7-8)16-11(14-9)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZNQUZKQXEWIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(O2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649188
Record name 6-Chloro-2-(piperazin-1-yl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914299-71-1
Record name 6-Chloro-2-(piperazin-1-yl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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